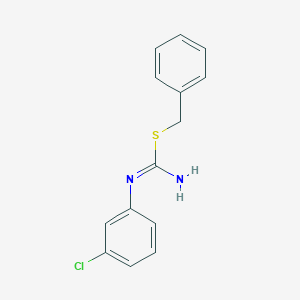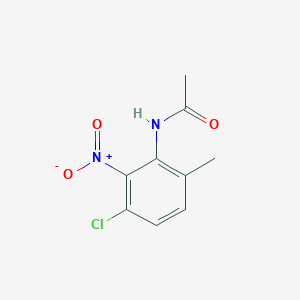
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, along with an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide typically involves the reaction of 3-chloro-6-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 3-chloro-6-methyl-2-nitroaniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion.
Procedure: The 3-chloro-6-methyl-2-nitroaniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale equipment and more efficient purification techniques. The reaction conditions are optimized to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to ensure consistent product quality.
化学反应分析
Types of Reactions
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, sodium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 3-chloro-6-methyl-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-6-methyl-2-nitrobenzoic acid and ammonia.
科学研究应用
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar structure but lacks the chloro and methyl groups.
N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with different substitution pattern on the phenyl ring.
N-(3-chloro-4-methyl-2-nitrophenyl)acetamide: Similar structure with different positions of the substituents.
Uniqueness
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the phenyl ring can lead to distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
13852-52-3 |
|---|---|
分子式 |
C9H9ClN2O3 |
分子量 |
228.63 g/mol |
IUPAC 名称 |
N-(3-chloro-6-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-4-7(10)9(12(14)15)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI 键 |
NMHJFCVDMZHQHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14142475.png)
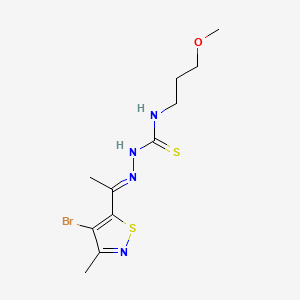
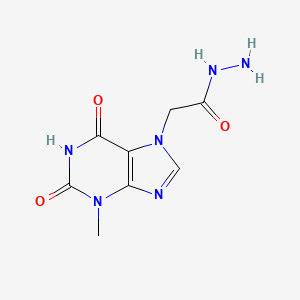
![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
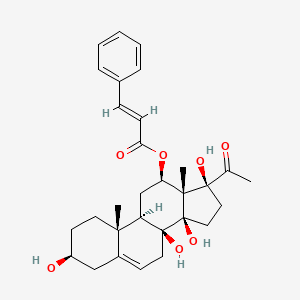
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
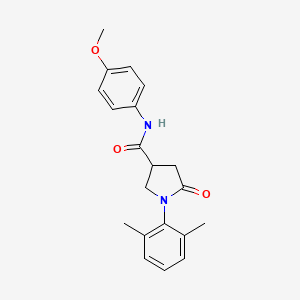

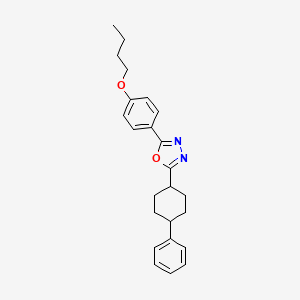

![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)
